Cas no 942006-83-9 (8-(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl-3-ethyl-1,3,8-triazaspiro4.5decane-2,4-dione)

8-(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl-3-ethyl-1,3,8-triazaspiro4.5decane-2,4-dione structure
942006-83-9 structure
Product Name:8-(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl-3-ethyl-1,3,8-triazaspiro4.5decane-2,4-dione
CAS No:942006-83-9
MF:C19H24N4O5S
MW:420.482663154602
CID:6103723
PubChem ID:16896784
Update Time:2025-07-09

8-(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl-3-ethyl-1,3,8-triazaspiro4.5decane-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 8-(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl-3-ethyl-1,3,8-triazaspiro4.5decane-2,4-dione
    • 8-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
    • AKOS024630718
    • 8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
    • 8-((1-acetylindolin-5-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
    • 942006-83-9
    • F2241-0317
    • Inchi: 1S/C19H24N4O5S/c1-3-22-17(25)19(20-18(22)26)7-10-21(11-8-19)29(27,28)15-4-5-16-14(12-15)6-9-23(16)13(2)24/h4-5,12H,3,6-11H2,1-2H3,(H,20,26)
    • InChI Key: ZCMSCIIWYWYJGJ-UHFFFAOYSA-N
    • SMILES: N1C2(CCN(S(C3C=CC4=C(C=3)CCN4C(C)=O)(=O)=O)CC2)C(=O)N(CC)C1=O

Computed Properties

  • Exact Mass: 420.14674105g/mol
  • Monoisotopic Mass: 420.14674105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 815
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 116Ų

8-(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl-3-ethyl-1,3,8-triazaspiro4.5decane-2,4-dione Pricemore >>

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8-(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl-3-ethyl-1,3,8-triazaspiro4.5decane-2,4-dione Related Literature

Additional information on 8-(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl-3-ethyl-1,3,8-triazaspiro4.5decane-2,4-dione

Introduction to 8-(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl-3-ethyl-1,3,8-triazaspiro4.5decane-2,4-dione and Its Significance in Modern Chemical Biology

The compound with the CAS number 942006-83-9, specifically 8-(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl-3-ethyl-1,3,8-triazaspiro4.5decane-2,4-dione, represents a fascinating intersection of structural complexity and biological potential. This molecule, characterized by its intricate spirocyclic framework and functionalized indole moiety, has garnered attention in the realm of chemical biology due to its unique chemical properties and promising pharmacological applications.

At the heart of this compound lies its sophisticated molecular architecture, which includes a triazaspirodecane core seamlessly integrated with an acetylated indole sulfonamide group. The spirocyclic structure contributes to significant steric constraints, influencing both the compound's solubility and its interaction with biological targets. Meanwhile, the indole sulfonamide moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate various biological pathways.

Recent advancements in computational chemistry have enabled a deeper understanding of how the spatial arrangement of atoms in 8-(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl-3-ethyl-1,3,8-triazaspiro4.5decane-2,4-dione influences its reactivity and binding affinity. Molecular dynamics simulations have revealed that the compound exhibits remarkable conformational flexibility, which may be exploited to enhance its bioavailability and target specificity. This insight aligns with the broader trend in drug discovery toward designing molecules that can adapt to the dynamic environment of biological systems.

The sulfonamide group in this molecule plays a pivotal role in mediating interactions with biological targets. Sulfonamides are widely recognized for their ability to act as hydrogen bond donors and acceptors, facilitating stable binding to proteins and enzymes. In particular, the sulfonamide moiety has been extensively studied for its potential as an anti-inflammatory agent and as a component in antibiotics. The presence of an acetyl group further enhances the compound's pharmacological profile by introducing additional reactive sites that can engage with biological targets through various non-covalent interactions.

One of the most compelling aspects of 8-(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl-3-ethyl-1,3,8-triazaspiro4.5decane-2,4-dione is its potential as a scaffold for developing novel therapeutic agents. The triazaspiro scaffold has shown promise in several preclinical studies due to its ability to modulate enzyme activity and inhibit pathogenic pathways. By integrating this scaffold with an indole sulfonamide group, researchers have created a molecule that combines multiple pharmacophores into a single entity. This approach not only simplifies drug design but also increases the likelihood of discovering compounds with enhanced efficacy and reduced side effects.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves strategic functionalization of the indole ring followed by spirocyclic formation through a carefully controlled reaction sequence. Advanced synthetic techniques such as transition metal-catalyzed coupling reactions have been employed to construct key intermediates with high precision. These synthetic methodologies not only highlight the compound's synthetic challenge but also underscore the ingenuity required to develop such complex molecules.

In vitro studies have begun to unravel the biological activity of 8-(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl-3-ethyl-1,3,8-triazaspiro4.5decane-2,4-dione. Initial assays have shown promising results in inhibiting specific enzymatic targets associated with inflammatory diseases and cancer progression. The compound's ability to modulate these pathways is attributed to its dual functionality—the sulfonamide group interacts with target proteins while the spirocyclic core enhances binding stability through steric hindrance and electrostatic interactions.

The indole moiety is particularly noteworthy for its role in modulating neurotransmitter systems. Indole derivatives are well-known for their interaction with serotonin receptors and other neurotransmitter pathways. This property makes 8-(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl-3-ethyl-1,3,8-triazaspiro4.5decane-2,4-dione a potential candidate for treating neurological disorders such as depression and anxiety disorders. Further investigation into its pharmacological effects on neurotransmitter systems could open new avenues for therapeutic intervention.

The compound's structural features also make it an attractive candidate for developing next-generation imaging agents. The spirocyclic core provides stability while allowing for functionalization with probes that can be used in magnetic resonance imaging (MRI) or positron emission tomography (PET) scans. Such applications could revolutionize diagnostic medicine by enabling more precise targeting of disease biomarkers at the molecular level.

As research continues to uncover new applications for 8-(1-acetyl-2,3-dihydro - 1H-indol - 5 - yl ) sulfonyl - 3 - ethyl - 1 , 3 , 8 - triazaspiro4 . 5 decane - 2 , 4 - dione, it is clear that this molecule embodies the spirit of innovation in chemical biology. Its unique structure and multifaceted biological activities position it as a valuable tool for both academic research and industrial development. Future studies will likely focus on optimizing synthetic routes to improve yield and scalability while exploring novel therapeutic applications across multiple disease domains.

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